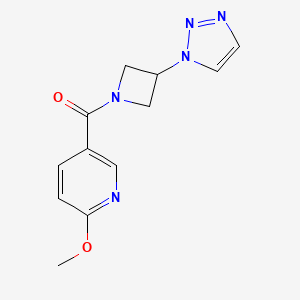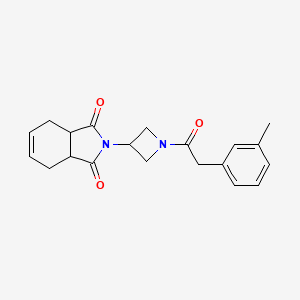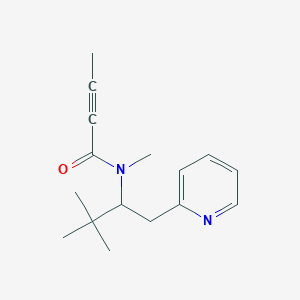![molecular formula C10H20ClNO2 B2513923 (9R,10S)-7-Azaspiro[4.6]undecane-9,10-diol;hydrochloride CAS No. 2287248-15-9](/img/structure/B2513923.png)
(9R,10S)-7-Azaspiro[4.6]undecane-9,10-diol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a type of azaspiro compound . Azaspiro compounds are a class of organic compounds characterized by a structure that includes a spirocyclic feature and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of azaspiro compounds is characterized by a spirocyclic feature, which is a type of chemical compound with atoms arranged in a nonplanar ring system in which two rings share a single atom .Chemical Reactions Analysis
The chemical reactions involving azaspiro compounds can be quite diverse, depending on the specific compound and its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of azaspiro compounds depend on their specific structure. For example, some azaspiro compounds are solid at room temperature, while others are liquid .Wissenschaftliche Forschungsanwendungen
Chirality Studies and Conformational Analysis
The configurational and conformational behavior of EN300-6740572 has been investigated extensively. Researchers have explored its axial chirality through conformational analysis and variable temperature NMR experiments . Understanding the spatial arrangement of this compound is crucial for designing novel chiral catalysts, drug candidates, and materials.
Synthesis of Spiro Derivatives
EN300-6740572 serves as a building block for synthesizing spiro derivatives. For instance, researchers have explored its use in creating 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives. These compounds exhibit interesting stereochemistry and conformational behavior, making them valuable in drug discovery and materials science .
Antiviral Drug Development
Recent work has highlighted the inhibitory activity of EN300-6740572 derivatives against dengue virus type 2 (DENV2). Specifically, newly designed 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives have shown promise as potential antiviral agents . Further research in this area could lead to novel therapies for viral infections.
Quantum Cascade Laser (QCL) Applications
While not directly related to EN300-6740572, the field of QCLs has seen significant advancements. QCLs, which operate in the mid-infrared and terahertz regions, have applications in scientific research, commercial sectors, and defense/security markets. Their impact ranges from climate change monitoring to healthcare cost reduction . Although EN300-6740572 itself is not a QCL, understanding its properties may contribute to future laser technologies.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(9R,10S)-7-azaspiro[4.6]undecane-9,10-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c12-8-5-10(3-1-2-4-10)7-11-6-9(8)13;/h8-9,11-13H,1-7H2;1H/t8-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPJPUOHMAVTCN-OULXEKPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C(CNC2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C[C@@H]([C@@H](CNC2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9R,10S)-7-Azaspiro[4.6]undecane-9,10-diol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B2513841.png)


![2-Spiro[2.5]octan-8-ylacetic acid](/img/structure/B2513845.png)
![1-Amino-3-{methyl[(pyridin-4-yl)methyl]amino}propan-2-ol trihydrochloride](/img/structure/B2513846.png)

![2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2513852.png)
![1-(2-fluorobenzyl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2513853.png)
![(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2513854.png)
![N-[(2S)-1-(Methylamino)-1-oxopropan-2-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2513856.png)


